molecular formula C15H13N3O4 B11418406 N-(furan-2-ylmethyl)-4-hydroxy-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

N-(furan-2-ylmethyl)-4-hydroxy-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11418406
M. Wt: 299.28 g/mol
InChI Key: HYNMYOONPRZOHA-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrido[1,2-a]pyrimidine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Shares the furan ring and carboxamide group but has an indole core instead of a pyrido[1,2-a]pyrimidine core.

    N-(FURAN-2-YLMETHYL)-BENZAMIDE: Contains a benzamide core with a furan ring and carboxamide group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of a furan ring, a hydroxyl group, and a pyrido[1,2-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-9-4-2-6-18-12(9)17-14(20)11(15(18)21)13(19)16-8-10-5-3-7-22-10/h2-7,20H,8H2,1H3,(H,16,19)

InChI Key

HYNMYOONPRZOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CO3)O

Origin of Product

United States

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